molecular formula C12H12Cl2N2O2S B12123974 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B12123974
M. Wt: 319.2 g/mol
InChI Key: KQJLDXLDKFKFNV-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 3,4-dichlorophenyl group at position 1 and a 2-aminoethylsulfanyl substituent at position 3. The pyrrolidine-2,5-dione (succinimide) core is a well-studied scaffold in medicinal chemistry, often associated with anticonvulsant and neuroactive properties . The 3,4-dichlorophenyl moiety introduces strong electron-withdrawing effects and increased lipophilicity, which may enhance blood-brain barrier permeability compared to analogs with smaller substituents like fluorine or methoxy groups .

Properties

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)16-11(17)6-10(12(16)18)19-4-3-15/h1-2,5,10H,3-4,6,15H2

InChI Key

KQJLDXLDKFKFNV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SCCN

Origin of Product

United States

Chemical Reactions Analysis

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various bioactive molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrrolidine-2,5-dione derivatives include:

  • 4-Fluorophenyl (C12H13FN2O2S, MW 268.31): Smaller, electronegative substituent; may reduce steric hindrance but decrease lipid solubility compared to dichlorophenyl .
  • Side chain variations: 2-Aminoethylsulfanyl (target compound): Combines sulfur’s nucleophilicity with amino group reactivity; may facilitate covalent binding or hydrogen-bond interactions . Thiophene-morpholinopropyl (e.g., compound 4 in ): Incorporates a heterocyclic thiophene ring and morpholine, enhancing interactions with ion channels but increasing molecular complexity . Long-chain sulfanylundecanoyl (): Hydrophobic chain may improve lipid bilayer integration but reduce solubility .

Pharmacological Activity

  • Anticonvulsant Activity: Compound 4 (3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride) demonstrated an ED50 of 32.7 mg/kg in rodent models, surpassing reference drugs valproic acid (VPA) and ethosuximide (ETX). This activity was linked to balanced inhibition of neuronal voltage-sensitive sodium (IC50 = 231 µM) and L-type calcium channels (IC50 = 178 µM) . The target compound’s dichlorophenyl group may further enhance sodium channel blockade due to increased lipophilicity.
  • Antinociceptive Effects: Analogs with thiophene substituents (e.g., compound 3, 6, 9) showed moderate TRPV1 receptor affinity, suggesting a mechanism for pain relief. The dichlorophenyl group’s bulk may sterically hinder TRPV1 binding compared to smaller substituents .
  • Hepatotoxicity : Pyrrolidine-2,5-dione derivatives with electron-withdrawing groups (e.g., chlorine) may exhibit higher metabolic stability but require toxicity profiling to assess liver enzyme interactions .

Physicochemical Properties

Compound Name Substituent (Position 1) Side Chain (Position 3) Molecular Weight Key Pharmacological Findings
Target Compound 3,4-Dichlorophenyl 2-Aminoethylsulfanyl ~341.2 (calc.) Hypothesized ion channel modulation
3-(2-Aminoethylsulfanyl)-1-(4-fluorophenyl)... 4-Fluorophenyl 2-Aminoethylsulfanyl 268.31 Unreported activity
Compound 4 () 3-Morpholinopropyl 3-Methylthiophen-2-yl ~385.9 (calc.) ED50 = 32.7 mg/kg; dual Na+/Ca2+ inhibition
1-[(11-Sulfanylundecanoyl)oxy] derivative - 11-Sulfanylundecanoyloxy ~428.5 (calc.) Polymer conjugation applications

Research Findings and Implications

  • Ion Channel Modulation : The 3,4-dichlorophenyl group’s electron-withdrawing nature may enhance sodium channel blockade compared to fluorine or methoxy analogs, though this requires experimental validation .
  • Synthetic Flexibility : The succinimide core allows diverse substitutions, enabling optimization of pharmacokinetic properties (e.g., replacing chlorine with methoxy to improve solubility) .
  • Unresolved Questions: The target compound’s affinity for GABA transporters or TRPV1 receptors remains unexplored. Comparative studies with fluorophenyl and morpholinopropyl analogs are needed to elucidate structure-activity relationships.

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